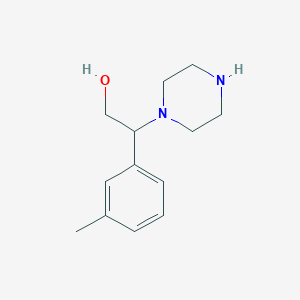

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVPXFDWGVBHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

Introduction

Welcome to this in-depth technical guide on the comprehensive structural analysis of the novel chemical entity, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated approach to confirming the chemical structure of synthesized small molecules. As a Senior Application Scientist, my goal is to provide not just a series of protocols, but a cohesive analytical strategy that is both technically sound and grounded in field-proven insights.

The molecule , 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, possesses a unique combination of structural features: a chiral center, a substituted aromatic ring, a secondary alcohol, and a piperazine moiety. This last feature is of particular interest in medicinal chemistry, as the piperazine ring is a common pharmacophore in a wide range of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic activities.[1] A thorough and unambiguous confirmation of its structure is therefore a critical first step in any research and development program.

This guide will not follow a rigid template. Instead, it is structured to logically unfold the process of structural elucidation, starting with foundational techniques and progressing to more complex correlational analyses. We will delve into the "why" behind each experimental choice, ensuring that the data from each technique serves to validate the others, creating a self-reinforcing analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a suite of 1D and 2D NMR experiments is essential for a complete assignment of all proton and carbon signals.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide the initial overview of the proton environments within the molecule. Due to the presence of a chiral center at the benzylic position (C2), the two protons of the adjacent methylene group (-CH₂OH) are expected to be diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal and vicinal coupling.[4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | m | 4H | Ar-H | The four protons of the 3-methylphenyl ring will appear as a complex multiplet in the aromatic region. |

| ~ 4.0 - 4.2 | dd | 1H | CH(OH) | This methine proton is deshielded by the adjacent oxygen and nitrogen atoms. It will be split by the two diastereotopic methylene protons. |

| ~ 3.6 - 3.8 | m | 2H | -CH₂OH (diastereotopic) | These two protons are non-equivalent due to the adjacent chiral center and will appear as a complex multiplet, likely an ABX system with the methine proton.[6] |

| ~ 2.8 - 3.0 | m | 4H | Piperazine-H (distal) | Protons on the carbons of the piperazine ring further from the phenyl group. |

| ~ 2.5 - 2.7 | m | 4H | Piperazine-H (proximal) | Protons on the carbons of the piperazine ring closer to the phenyl group. |

| ~ 2.3 | s | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet. |

| Variable | br s | 1H | OH | The chemical shift of the alcohol proton is concentration and solvent dependent and may exchange with residual water. |

| Variable | br s | 1H | NH | The chemical shift of the piperazine N-H proton is also variable and may be broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138-140 | Ar-C (quaternary) | The two quaternary carbons of the 3-methylphenyl ring. |

| ~ 125-130 | Ar-CH | The four CH carbons of the 3-methylphenyl ring. |

| ~ 65-70 | CH(OH) | The chiral methine carbon, shifted downfield by the attached oxygen and nitrogen. |

| ~ 60-65 | -CH₂OH | The methylene carbon attached to the hydroxyl group. |

| ~ 50-55 | Piperazine-CH₂ | The four methylene carbons of the piperazine ring. The two sets may be slightly non-equivalent. |

| ~ 21 | Ar-CH₃ | The methyl carbon on the aromatic ring. |

2D NMR Spectroscopy: Unraveling the Connectivity

To definitively assign the structure, 2D NMR experiments are indispensable. They reveal through-bond correlations between nuclei.[7]

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] Key expected correlations include:

-

The methine proton (CH(OH)) with the two diastereotopic methylene protons (-CH₂OH).

-

Correlations between the protons on the piperazine ring.

-

Correlations between the aromatic protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9] This is the key experiment for piecing together the molecular fragments.

dot

Caption: Predicted key HMBC correlations for structural confirmation.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. For the HMBC, optimize the long-range coupling delay for an expected J-coupling of ~8 Hz.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H spectrum to determine proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Use the 2D spectra to build up the carbon skeleton and assign all proton and carbon signals, paying close attention to the correlations that confirm the connectivity between the 3-methylphenyl, ethanol, and piperazine moieties.

-

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] The spectrum is a unique "fingerprint" of the molecule.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H stretch | Secondary Alcohol |

| ~ 3300 | Broad, Medium | N-H stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2950 - 2800 | Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600, 1480 | Medium | C=C stretch | Aromatic Ring |

| 1250 - 1050 | Strong | C-O stretch | Secondary Alcohol |

| 1150 - 1050 | Medium | C-N stretch | Aliphatic Amine |

Experimental Protocol for FT-IR Analysis

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Label the significant peaks and compare them with the predicted values to confirm the presence of the expected functional groups.

-

Part 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (C₁₃H₂₀N₂O) is 220.16 g/mol . A peak corresponding to the molecular ion (or more likely, the protonated molecule [M+H]⁺ at m/z 221.17 in ESI) should be observed.

-

Key Fragmentation Pathways: The fragmentation will likely be directed by the alcohol and the amine functionalities.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen and nitrogen is expected.

-

Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols.

-

Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic cleavage, leading to fragments with specific m/z values.

-

dot

Caption: A plausible fragmentation pathway for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.

| Predicted m/z | Possible Fragment | Fragmentation Pathway |

| 221 | [C₁₃H₂₁N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 203 | [C₁₃H₁₉N₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 190 | [C₁₂H₁₈N₂]⁺ | α-Cleavage: Loss of •CH₂OH from M⁺• |

| 134 | [C₈H₁₀N₂]⁺ | Benzylic cleavage leading to the [3-methylphenyl-piperazine] fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from the 3-methylphenyl group |

| 87 | [C₄H₉N₂]⁺ | Protonated piperazine fragment |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of the compound.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive, predictive framework for the structural elucidation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. By systematically applying a combination of 1D and 2D NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a researcher can build a robust and self-validating body of evidence to confirm the identity and structure of this novel compound. The detailed protocols and predicted data herein serve as a roadmap for this analytical journey. As with any scientific endeavor, careful execution of these experiments and a thorough interpretation of the resulting data are paramount to achieving an unambiguous structural assignment.

References

-

Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

- Lee, T. A. (1997).

-

Jonathan. (2025, July 17). Spotting diastereotopic protons in the NMR spectrum. Chemistry Steps. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Bumi Publikasi Nusantara. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Institutes of Health. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

-

YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry Fragmentation Guide. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

- European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

- ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

-

PMC. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Retrieved from [Link]

-

MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. preprints.org [preprints.org]

- 3. 2-Phenyl-2-(phenylamino)ethan-1-ol | C14H15NO | CID 11095946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 5. m.youtube.com [m.youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

Pharmacological potential of 3-methylphenyl piperazine ethanol derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 3-Methylphenyl Piperazine Ethanol Derivatives

Executive Summary

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 3-methylphenyl piperazine ethanol derivatives. By synthesizing established principles of structure-activity relationships (SAR) with validated experimental workflows, we will construct a predictive framework for the development and evaluation of these compounds. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview, from rational design and synthesis to preclinical validation, focusing on their potential as modulators of serotonergic pathways for applications in anxiety and depression.

The Phenyl Piperazine Scaffold: A Foundation of Neuropharmacological Success

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[3][4] These properties allow it to serve as a versatile anchor for arranging pharmacophoric groups to interact with various biological targets, particularly neurotransmitter receptors.[1][5] Its inclusion in a molecule can improve aqueous solubility, oral bioavailability, and other critical ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.[3] Many successful CNS drugs, including the anxiolytic buspirone and the antidepressant vortioxetine, feature a phenyl piperazine core, underscoring its significance in targeting monoamine pathways.[6][7]

The 3-Methylphenyl Piperazine Ethanol Derivative: Structural Rationale and Synthesis

The specific substitution pattern of a 3-methylphenyl group on one nitrogen and an ethanol group on the other is a deliberate design choice aimed at optimizing both potency and pharmacokinetic properties.

Causality of Molecular Design

-

Piperazine Core : Provides the fundamental scaffold for CNS receptor interaction and favorable physicochemical properties.

-

Phenyl Group : Essential for establishing key interactions with aromatic residues within the binding pockets of monoaminergic receptors.

-

3-Methyl Substitution : The meta-position of the methyl group is critical. It can enhance metabolic stability by blocking a potential site of aromatic hydroxylation. Furthermore, it introduces a lipophilic pocket-filling moiety that can increase binding affinity and selectivity for the target receptor compared to an unsubstituted phenyl ring.

-

Ethanol Linker : The N-ethanol group introduces a short, flexible linker with a terminal hydroxyl group. This hydroxyl can act as a hydrogen bond donor and/or acceptor, potentially forming a critical interaction with polar residues in the receptor binding site to anchor the ligand and improve potency. It also subtly increases hydrophilicity, which can aid in balancing the overall lipophilicity of the molecule.

Proposed Synthetic Workflow

A robust and efficient synthesis is paramount for generating a library of analogs for screening. A multi-step approach involving reductive amination and cyclization is a field-proven strategy.[8][9]

Caption: Proposed synthetic pathway for 3-methylphenyl piperazine ethanol derivatives.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-4-(3-methylphenyl)piperazine

-

Step 1: Imine Formation.

-

To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Causality: The removal of water drives the equilibrium towards the formation of the imine intermediate. Triethylamine acts as a base to free the amine from its hydrochloride salt.

-

Monitor reaction completion by TLC. Once complete, cool the reaction and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

-

Step 2: Cyclization.

-

Dissolve the crude imine intermediate from Step 1 in a polar aprotic solvent such as acetonitrile.

-

Add ethanolamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Heat the mixture to reflux for 12-18 hours.

-

Causality: Ethanolamine acts as the second component for building the piperazine ring. The base facilitates the nucleophilic attack and subsequent cyclization.

-

Cool the mixture, filter the inorganic salts, and concentrate the solvent.

-

-

Step 3: Reduction.

-

Dissolve the crude cyclized intermediate in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Causality: Sodium borohydride is a mild reducing agent that will selectively reduce the remaining iminium species to the stable saturated piperazine ring without affecting the aromatic ring.[8]

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by slowly adding water. Remove methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the target compound.

-

Postulated Pharmacological Target and Mechanism of Action

Based on extensive literature for related phenyl piperazine compounds, the primary CNS targets are serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[10][11][12] Anxiolytic and antidepressant effects of many piperazine derivatives are mediated through their activity as 5-HT1A receptor agonists or partial agonists.[12]

The 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

-

Agonist Binding : The 3-methylphenyl piperazine ethanol derivative binds to the 5-HT1A receptor.

-

G-Protein Activation : This binding event stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

Downstream Inhibition : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation : The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.

Caption: Postulated 5-HT1A receptor-mediated signaling cascade.

A Framework for Preclinical Evaluation

A logical, multi-tiered approach is essential to characterize the pharmacological profile of novel derivatives. The workflow should progress from determining target affinity and functional activity in vitro to assessing behavioral effects in vivo, culminating in early safety profiling.

In Vitro Characterization: Target Engagement and Function

Protocol 1: Radioligand Binding Assay (Affinity Determination)

-

Objective : To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

-

Methodology :

-

Tissue Preparation : Use cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).

-

Assay Buffer : Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing appropriate salts (e.g., MgCl2, CaCl2).

-

Reaction Mixture : In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Controls :

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification : Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis : Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then converted to the inhibition constant (Ki).

-

-

Causality : This is a competitive binding assay. The ability of the test compound to displace the known high-affinity radioligand is directly proportional to its own binding affinity for the receptor. This provides a quantitative measure of target engagement.

In Vivo Assessment: Behavioral Pharmacology

Protocol 2: Elevated Plus Maze (EPM) Test (Anxiolytic Activity)

-

Objective : To assess the anxiolytic-like effects of the test compound in rodents (e.g., mice).

-

Apparatus : A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

Methodology :

-

Acclimation : Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Dosing : Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle (control) orally 30-60 minutes prior to testing. A positive control like diazepam should be included.

-

Test Procedure : Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes.

-

Data Collection : Use video tracking software to record and score the number of entries into and the time spent in the open and closed arms.

-

Data Analysis : Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A statistically significant increase in these parameters compared to the vehicle group, without a significant change in total arm entries (a measure of locomotor activity), is indicative of an anxiolytic-like effect.

-

-

Causality : The test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.[10][12]

Protocol 3: Forced Swim Test (FST) (Antidepressant Activity)

-

Objective : To evaluate the antidepressant-like potential of the test compound.

-

Apparatus : A transparent cylinder filled with water (23-25°C).

-

Methodology :

-

Dosing : Administer the test compound or vehicle orally, typically on a sub-chronic schedule (e.g., once daily for 7 days) to better model clinical antidepressant effects. A positive control like fluoxetine should be used.

-

Test Procedure : On the final day, 60 minutes after the last dose, place the mouse in the water cylinder for a 6-minute session.

-

Data Collection : Video record the session and score the last 4 minutes for time spent immobile (defined as making only the minimal movements necessary to keep the head above water).

-

Data Analysis : A statistically significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.

-

-

Causality : Immobility in this test is interpreted as a state of behavioral despair. Antidepressant compounds are believed to promote active coping strategies (swimming, climbing), thus reducing the time spent immobile.[10][12]

Early Safety and Toxicology Screening

Protocol 4: In Vitro Hepatotoxicity Assessment using a Liver-Chip

-

Objective : To evaluate the potential for drug-induced liver injury (DILI) early in development.

-

Rationale : DILI is a major cause of drug failure. Organ-on-a-Chip technology provides a more human-relevant model than traditional animal testing for predicting toxicity.[13]

-

Methodology :

-

Chip Preparation : Use a commercially available human Liver-Chip that co-cultures primary human hepatocytes and other liver-relevant cells (e.g., Kupffer, stellate, endothelial cells) in a microfluidic device that mimics liver sinusoid architecture and flow.

-

Dosing : Introduce the test compound into the culture medium at various concentrations (e.g., 1x, 10x, and 100x the projected therapeutic concentration) and perfuse through the chip for a set period (e.g., 72 hours).

-

Endpoint Analysis :

-

Biomarkers : Collect the chip effluent daily and measure levels of liver injury biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) via ELISA.

-

Cell Viability : At the end of the experiment, perform on-chip staining (e.g., Calcein AM/Ethidium homodimer-1) and imaging to assess cell viability.

-

Metabolic Function : Measure albumin production to assess normal hepatocyte function.

-

-

Data Analysis : A dose-dependent increase in ALT/AST levels and a decrease in cell viability or albumin production indicate potential hepatotoxicity.

-

-

Trustworthiness : This self-validating system provides human-relevant data, as it was shown to correctly identify 87% of drugs that caused DILI in patients despite passing animal tests.[13]

Data Synthesis and Future Outlook

The data generated from the preclinical workflow must be synthesized to build a comprehensive SAR profile.

Structure-Activity Relationship (SAR) Data Summary

The following table presents a hypothetical dataset for a series of analogs to illustrate how SAR can be interpreted.

| Compound ID | R1 (Phenyl Substitution) | R2 (N-Substitution) | 5-HT1A Ki (nM) | EPM % Open Arm Time | FST Immobility (s) |

| 1 | H | H | 55.2 | 15% | 125 |

| 2 | 3-CH₃ | H | 18.5 | 22% | 118 |

| 3 (Lead) | 3-CH₃ | -CH₂CH₂OH | 2.1 | 45% | 65 |

| 4 | 4-CH₃ | -CH₂CH₂OH | 8.9 | 31% | 88 |

| 5 | 3-Cl | -CH₂CH₂OH | 4.5 | 41% | 72 |

Interpretation:

-

The addition of a 3-methyl group (Compound 2 vs. 1 ) improves binding affinity.

-

The introduction of the ethanol group (Compound 3 vs. 2 ) dramatically increases binding affinity and confers significant anxiolytic and antidepressant-like activity. This highlights the importance of the hydroxyl group for a key hydrogen bonding interaction.

-

Moving the methyl group to the para-position (Compound 4 ) is less favorable than the meta-position, suggesting a specific steric or electronic requirement in the binding pocket.

-

Replacing the methyl with a bioisosteric chloro group (Compound 5 ) retains high affinity and efficacy, suggesting this position is tolerant of electron-withdrawing groups and providing an avenue for further optimization.

This structured approach—from rational design and synthesis to a tiered preclinical evaluation—provides a robust framework for unlocking the pharmacological potential of 3-methylphenyl piperazine ethanol derivatives as next-generation CNS therapeutics.

References

- Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811.

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).

- López-Muñoz, F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry.

- Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.

- Singh, S., et al. (2024).

- de Oliveira, M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

- Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- de Oliveira, M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.

- Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- S. Barillari, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Emulate, Inc. (n.d.). Organ-Chips for Toxicology Assessment.

- de Oliveira, M. S., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.

- López-Muñoz, F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emulatebio.com [emulatebio.com]

Molecular weight and formula for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

[1]

Structural Identification & Physicochemical Profile[1][2][3]

This molecule represents a specific regioisomer of the aryl-piperazine ethanol class.[1] Unlike the more common terminal amino alcohols (where the amine attacks the less substituted carbon), this scaffold features the piperazine moiety attached to the benzylic position, creating a crowded chiral center adjacent to the primary alcohol.[1]

Core Data Matrix[1]

| Property | Value / Description | Notes |

| IUPAC Name | 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol | |

| Molecular Formula | C₁₃H₂₀N₂O | |

| Molecular Weight | 220.31 g/mol | Monoisotopic Mass: 220.1576 |

| CAS Registry | Not widely listed as commodity; Custom synthesis target | Isomeric with CAS 118161-86-7 (Terminal isomer) |

| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; CNS penetrant potential |

| pKa (Predicted) | N1 (Piperazine): ~9.1 N4 (Piperazine): ~4.8 | Basic secondary amine dominates ionization at pH 7.4 |

| H-Bond Donors | 2 (OH, NH) | |

| H-Bond Acceptors | 3 (O, N1, N4) |

Structural Analysis

The molecule consists of three pharmacophoric elements:

-

3-Methylphenyl (m-Tolyl) Group: Provides hydrophobic bulk and potential

- -

Piperazine Ring: A privileged motif in GPCR ligands (e.g., 5-HT receptors, Dopamine receptors).[1] The secondary amine (N4) remains available for further derivatization.[1]

-

Ethanol Side Chain: The primary hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for cyclization (e.g., into morpholines).[1]

Synthetic Methodology & Regiocontrol

The synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol presents a classic challenge in epoxide ring-opening chemistry: Regioselectivity .[1]

The Regioselectivity Problem

The most direct precursor is 3-methylstyrene oxide .[1] Nucleophilic attack by piperazine can occur at two positions:

-

Path A (Alpha-Attack): Attack at the benzylic carbon.[1] This yields the target molecule (Benzylic amine).[1] This pathway is electronically favored (benzylic cation character) but sterically hindered.[1]

-

Path B (Beta-Attack): Attack at the terminal carbon.[1] This yields the regioisomer 1-(3-methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.[1] This pathway is sterically favored and typically dominates under basic/neutral conditions.[1]

To secure the target alpha-product , specific Lewis Acid catalysis or solvent effects must be employed to enhance the electrophilicity of the benzylic carbon.[1]

Optimized Synthetic Workflow (Lewis Acid Promoted)

Reaction:

3-Methylstyrene oxide + Piperazine

Protocol:

-

Activation: Dissolve 3-methylstyrene oxide (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Ytterbium(III) triflate (0.1 eq) as a Lewis acid catalyst.[1]

-

Addition: Add Piperazine (3.0 eq) slowly. The excess prevents polymerization and bis-alkylation.[1]

-

Conditions: Heat to 60°C for 4-6 hours. The Lewis acid coordinates to the epoxide oxygen, stabilizing the partial positive charge at the benzylic position, thereby favoring Path A .[1]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]

-

Purification (Critical): The crude mixture will likely contain 10-20% of the unwanted beta-isomer.[1] Separation requires Flash Column Chromatography (Silica, DCM:MeOH:NH₄OH gradient).[1] The alpha-isomer (target) typically elutes after the beta-isomer due to hydrogen bonding between the benzylic amine and the vicinal hydroxyl.[1]

Visualization of Reaction Pathways[1]

Caption: Regiodivergent opening of 3-methylstyrene oxide. Lewis acids favor the target benzylic amine.[1]

Analytical Characterization

Validating the structure requires distinguishing it from the terminal regioisomer.[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Benzylic Methine (Target): The proton at C2 (attached to N and Phenyl) will appear as a doublet of doublets (dd) or triplet around δ 3.5 - 4.0 ppm .[1]

-

Differentiation: In the unwanted regioisomer (terminal amine), the benzylic proton is attached to Oxygen (CH-OH), shifting it downfield to δ 4.5 - 5.0 ppm .[1] This is the definitive diagnostic signal.

-

Methyl Group: Singlet at δ 2.3 ppm (characteristic of m-tolyl).[1]

-

Mass Spectrometry[1]

Applications in Drug Discovery[1][2][9]

This scaffold acts as a versatile building block in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][3]

Pharmacophore Utility

The 2-aryl-2-(piperazin-1-yl)ethanol core mimics the structure of monoamine neurotransmitters.[1]

-

GPCR Ligands: The piperazine nitrogen (basic center) interacts with the conserved Aspartate residue in transmembrane helix 3 (TM3) of aminergic GPCRs (Dopamine, Serotonin, Histamine).[1]

-

NK1 Antagonists: The 3,5-bis(trifluoromethyl) analogs of this scaffold are precursors to Aprepitant-like drugs.[1] The 3-methyl analog serves as a probe for steric tolerance in the hydrophobic pocket.[1]

Derivatization Potential

The molecule is bifunctional:[1][4][3]

-

N-Alkylation/Acylation: The distal piperazine nitrogen (N4) can be coupled to heterocycles to tune receptor selectivity (e.g., adding a pyridine ring for 5-HT1A affinity).[1]

-

Cyclization: Reaction with thionyl chloride can induce cyclization to form morpholines or aziridines , expanding the chemical space.[1]

Caption: Downstream utility of the scaffold in medicinal chemistry and synthesis.

Safety and Handling

-

Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the piperazine moiety.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylic amine.

-

Solubility: Soluble in acidic aqueous buffers, DMSO, and Methanol.[1] Poor solubility in non-polar solvents (Hexane).[1]

References

-

Regioselectivity in Epoxide Opening

-

Piperazine Scaffolds in Medicinal Chemistry

-

Synthesis of Vicinal Amino Alcohols

-

Analogous Structures (Terminal Isomer Data)

An In-Depth Technical Guide to Predicting the Blood-Brain Barrier Permeability of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their intended targets within the brain. A molecule's ability to permeate this highly selective barrier is a critical determinant of its potential as a CNS therapeutic. This guide provides a comprehensive analysis of the predicted BBB permeability of the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, integrating computational predictions, and outlining established in vitro and in vivo methodologies for empirical validation.

Introduction: The Central Challenge of CNS Drug Delivery

The BBB is a dynamic interface formed by the endothelial cells of the brain's capillaries, which are interconnected by tight junctions that severely restrict the passive diffusion of substances from the bloodstream into the brain. This barrier is further fortified by the presence of efflux transporters, most notably P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics back into the circulation, further limiting their brain accumulation.

For a therapeutic agent to be effective in treating CNS diseases, it must possess a specific set of physicochemical properties that allow it to navigate this complex barrier. Early assessment of a compound's BBB permeability is therefore a cornerstone of modern CNS drug discovery, enabling researchers to prioritize candidates with a higher probability of success and reduce the high attrition rates that have historically plagued the field.

Physicochemical Profiling of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

The first step in assessing the BBB permeability of a novel compound is to determine its key physicochemical properties. These parameters provide a foundational understanding of how the molecule is likely to interact with the lipid-rich environment of the BBB. For 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, these properties have been calculated using established computational models.

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight (MW) | 220.31 g/mol | Favorable. Below the 400-500 Dalton threshold often associated with successful CNS drugs, suggesting it is small enough for passive diffusion. |

| Lipophilicity (logP) | ~2.0 | Optimal. A logP around 2 is considered ideal for BBB penetration, balancing sufficient lipid solubility to cross the membrane without excessive non-specific binding. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Highly Favorable. Significantly below the recommended upper limit of 60-90 Ų for CNS drugs, indicating a low propensity for forming hydrogen bonds with the aqueous environment and thus better membrane permeability. |

| Hydrogen Bond Donors (HBD) | 2 | Favorable. Within the guideline of ≤ 3 HBDs, which is beneficial for reducing polarity and improving BBB penetration. |

| Hydrogen Bond Acceptors (HBA) | 2 | Favorable. Well within the guideline of ≤ 7 HBAs for CNS drugs. |

| Rotatable Bonds | 3 | Favorable. A lower number of rotatable bonds (< 8) is associated with reduced molecular flexibility and better oral bioavailability and permeability. |

In Silico Prediction: A First-Pass Assessment

Computational, or in silico, models are invaluable tools in the early stages of drug discovery for rapidly screening large numbers of compounds and predicting their ADME (absorption, distribution, metabolism, and excretion) properties, including BBB permeability. These models leverage quantitative structure-activity/property relationships (QSAR/QSPR) to correlate a molecule's structural features with its ability to cross the BBB.

Lipinski's Rule of Five and CNS-Specific Modifications

Lipinski's Rule of Five is a widely used guideline for predicting the oral bioavailability of a drug candidate. However, for CNS drugs, more stringent criteria are often applied to account for the additional challenge of crossing the BBB. As shown in the table above, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol adheres to the stricter guidelines for CNS drugs, suggesting a high likelihood of good passive permeability.

Predictive Models of BBB Permeability

Numerous computational models have been developed to provide a more quantitative prediction of BBB penetration, often expressed as the logBB (the logarithmic ratio of the drug concentration in the brain to that in the blood). These models integrate multiple physicochemical descriptors to generate a predictive score.

Given its favorable physicochemical profile, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is predicted to have a high potential for crossing the BBB via passive diffusion. The low TPSA and optimal logP are particularly strong indicators of its ability to readily partition into and diffuse across the lipid membranes of the brain endothelial cells.

Caption: Workflow for in silico prediction of BBB permeability.

In Vitro Models: Simulating the Blood-Brain Barrier

While in silico models provide valuable initial predictions, experimental validation is crucial. In vitro models offer a controlled environment to study the transport of a compound across a cell monolayer that mimics the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that assesses a compound's ability to diffuse across an artificial lipid membrane. This assay is particularly useful for evaluating passive permeability.

Protocol for PAMPA-BBB:

-

Preparation of the Donor Plate: A solution of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is prepared in a buffer at a known concentration and added to the wells of a 96-well donor plate.

-

Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution.

-

Assembly of the PAMPA Sandwich: A filter plate coated with a lipid mixture mimicking the composition of the brain is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.

-

Incubation: The "sandwich" is incubated for a predetermined period, allowing the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.

Cell-Based Assays (Caco-2, MDCK-MDR1)

Cell-based assays utilize monolayers of cells, such as Caco-2 or MDCK-MDR1, grown on permeable supports. These models have the advantage of expressing some of the transporters found at the BBB, allowing for the assessment of both passive diffusion and active transport, including efflux by P-gp.

Protocol for a Cell-Based Transwell Assay:

-

Cell Seeding: Caco-2 or MDCK-MDR1 cells are seeded onto the apical side of a Transwell insert and cultured until a confluent monolayer is formed.

-

Transport Experiment: The test compound is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.

-

Sampling: At various time points, samples are taken from the receiving chamber.

-

Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated for both A-to-B and B-to-A transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Caption: In vitro assays for assessing BBB permeability.

In Vivo Studies: The Gold Standard for BBB Permeability Assessment

Ultimately, the most definitive assessment of BBB permeability is obtained through in vivo studies in animal models. These studies provide a direct measure of a compound's ability to cross the BBB and accumulate in the brain under physiological conditions.

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value is a measure of the total concentration of a drug in the brain relative to its total concentration in the plasma at steady-state.

Protocol for Kp Determination:

-

Dosing: The compound is administered to a cohort of rodents (e.g., rats or mice).

-

Sample Collection: At a specific time point, blood and brain tissue are collected.

-

Sample Processing: Plasma is separated from the blood, and the brain tissue is homogenized.

-

Quantification: The concentration of the compound in the plasma and brain homogenate is measured by LC-MS/MS.

-

Calculation of Kp: The Kp is calculated as the ratio of the brain concentration to the plasma concentration.

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

The Kp,uu is considered the most accurate predictor of the pharmacologically active drug concentration at the target site in the brain. It represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for efflux transporters.

Protocol for Kp,uu Determination:

This protocol follows the same initial steps as the Kp determination, with the addition of measuring the unbound fraction of the drug in both the brain and plasma using techniques such as equilibrium dialysis.

Synthesis and Predicted Outcome

Based on the comprehensive analysis of its physicochemical properties, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is predicted to be a highly promising candidate for CNS drug development.

-

High Passive Permeability: Its low molecular weight, optimal lipophilicity, and very low polar surface area strongly suggest that it will readily cross the BBB via passive diffusion.

-

Low Risk of P-gp Efflux: While experimental confirmation is required, its adherence to CNS drug-like properties makes it less likely to be a strong substrate for P-gp.

-

Favorable In Vivo Profile: It is anticipated that in vivo studies will reveal a Kp,uu value approaching 1, indicating efficient brain penetration and minimal active efflux.

Conclusion

The predictive assessment of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol indicates a high probability of successful blood-brain barrier penetration. Its physicochemical profile aligns well with the characteristics of known CNS drugs. The outlined in vitro and in vivo experimental workflows provide a clear path for the empirical validation of these predictions. The collective evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for central nervous system disorders.

References

-

Narayanan, R., & Gunturi, S. B. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Chemical and Pharmaceutical Bulletin, 53(9), 1140-1145. [Link]

-

Lombardo, F., et al. (2004). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Journal of Pharmaceutical Sciences, 93(12), 3023-3035. [Link]

-

Sivakumar, V., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]

-

Liu, H., et al. (2013). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 27(2), 111-120. [Link]

-

Shobo, A., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 861346. [Link]

-

Sivakumar, V., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]

-

Cisternino, S., et al. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Current Pharmaceutical Design, 8(14), 1239-1253. [Link]

-

Wang, Y., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Molecular Pharmaceutics, 15(11), 5046-5056. [Link]

-

Dagenais, C., et al. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

-

Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 224-233. [Link]

-

Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

-

Shah, P., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Molecular Informatics, 44(3), e202400325. [Link]

-

Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 3(1), 50-64. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Geldenhuys, W. J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 6(8), 961-971. [Link]

-

Adkins, C. E., et al. (2013). P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers in Pharmacology, 4, 141. [Link]

-

Deli, M. A., et al. (2005). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In The Blood-Brain Barrier and Drug Delivery to the CNS (pp. 209-231). CRC Press. [Link]

-

Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1247-1258. [Link]

-

Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 913-919. [Link]

-

Koester, D. (2023). How to Get Drugs Into the Brain. Drug Hunter. [Link]

-

Shirasaka, Y., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of Pharmaceutical Sciences, 110(1), 269-277. [Link]

-

Meanwell, N. A. (2012). Considerations for Target Selection in CNS Drug Discovery Programs. In Comprehensive Medicinal Chemistry II (pp. 1-32). Elsevier. [Link]

-

Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse. [Link]

-

Shityakov, S., & Förster, C. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Drug Discovery Today, 25(10), 1723-1729. [Link]

-

van derCHEN, M., et al. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences, 23(23), 14755. [Link]

-

Vallabh, S. (2013). Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. [Link]

-

Cambridge MedChem Consulting. (n.d.). Brain Penetration. [Link]

- Liu, Q., et al. (2014). P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PLOS ONE, 9(7), e1

Navigating the Toxicological Landscape of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity profile and safety considerations for the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. In the absence of direct toxicological data for this specific molecule, this document synthesizes available information on structurally related arylpiperazine derivatives to construct a predictive toxicological framework. By examining the known hazards of analogous compounds, including hepatotoxicity, neurotoxicity, and cardiotoxicity, this guide offers critical insights for researchers and drug development professionals. The ensuing discussion is grounded in established toxicological principles and supported by a thorough review of relevant scientific literature, providing a valuable resource for anticipating and mitigating potential safety concerns in the development of this and similar chemical entities.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide range of biological targets.[1][2] Its presence in numerous approved drugs underscores its therapeutic potential. However, the introduction of various substituents to the piperazine core can significantly alter its biological activity and, consequently, its toxicity profile. The subject of this guide, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, is an arylpiperazine derivative. The toxicological profile of this specific molecule has not been extensively studied. Therefore, this guide will rely on a data-driven, analogue-based approach to predict its potential safety concerns.

Predictive Toxicology: Insights from Structural Analogues

Due to the lack of direct safety data for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a thorough examination of its structural components—the piperazine ring, the 3-methylphenyl (m-tolyl) group, and the ethanolamine side chain—is essential. The toxicity of the parent piperazine molecule and its substituted derivatives provides a foundation for our predictive analysis.

General Toxicity of Piperazine and its Derivatives

Piperazine itself has a relatively low acute toxicity.[3] However, its derivatives have been associated with a range of adverse effects. The primary areas of concern for arylpiperazine compounds include the central nervous system (CNS), the liver, and the cardiovascular system.[4]

The Arylpiperazine Subclass: A Focus on Potential Hazards

The introduction of an aryl group, such as the 3-methylphenyl moiety in our target compound, can significantly influence the pharmacological and toxicological properties of the piperazine scaffold.

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, a property that is exploited in the development of psychoactive drugs.[1][5] This CNS activity, however, also carries the risk of neurotoxicity.

-

Mechanism of Action: Many arylpiperazines exhibit affinity for serotonin (5-HT), dopamine (D2), and adrenergic receptors.[1] Alterations in these neurotransmitter systems can lead to a range of adverse effects, from agitation and anxiety to more severe neurological symptoms like seizures.[4]

-

Predictive Insight: Given the structural similarities to known psychoactive arylpiperazines, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol should be evaluated for potential neurotoxic effects. Early-stage in vitro receptor binding assays and in vivo behavioral studies are crucial to characterize its CNS liability.

The liver is a primary site of metabolism for many xenobiotics, and piperazine derivatives are no exception. Several studies have highlighted the potential for certain piperazine "designer drugs" to induce liver injury.[6][7]

-

Metabolic Activation: The metabolism of arylpiperazines, often mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites that can cause cellular damage.[6]

-

Cellular Mechanisms: Studies on related compounds have shown that piperazine-induced hepatotoxicity can involve oxidative stress, mitochondrial impairment, and the induction of apoptosis.[6][8] Some piperazine derivatives have also been shown to up-regulate key enzymes in cholesterol biosynthesis, potentially increasing the risk of phospholipidosis and steatosis.[7]

-

Predictive Insight: The potential for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol to cause hepatotoxicity should be a key consideration. In vitro assays using human liver microsomes or hepatocyte cell lines (e.g., HepG2, HepaRG) are essential for assessing its metabolic stability and potential for cytotoxicity.

Adverse cardiovascular effects are another potential concern with some piperazine derivatives. These can manifest as tachycardia (increased heart rate) and other cardiac symptoms.[4]

-

Predictive Insight: Early assessment of cardiovascular safety is warranted. In vitro hERG channel assays are a standard preliminary screen to evaluate the potential for QT prolongation, a known risk factor for cardiac arrhythmias.

In Vitro Cytotoxicity of Arylpiperazine Analogues

While not direct measures of systemic toxicity, in vitro cytotoxicity assays provide valuable information about a compound's potential to cause cell death. Studies on various arylpiperazine derivatives have demonstrated cytotoxic activity against different cell lines.

Table 1: In Vitro Cytotoxicity of Selected Arylpiperazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Novel Arylpiperazine Derivatives | PC-3, LNCaP, DU145 (prostate cancer) | Compounds 9 and 15 showed strong cytotoxic activities against LNCaP cells (IC50 < 5 µM). | [9] |

| Piperazinone Derivatives | HT-29 (colon cancer), A549 (lung cancer) | Some derivatives showed cytotoxic activity. | [10] |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (non-cancerous fibroblast), 4T1 (breast cancer) | Evaluated for in vitro toxicity. | [11] |

| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitriles | Various cancer and non-malignant cell lines | Three compounds showed efficient and selective cytotoxicity toward neuroblastoma cells. | [12] |

These findings suggest that the cytotoxic potential of arylpiperazine derivatives is highly dependent on the specific substitutions on both the piperazine and the aryl rings. Therefore, direct in vitro cytotoxicity testing of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol against a panel of relevant cell lines is a critical first step in its safety assessment.

Proposed Experimental Workflow for Toxicity Assessment

Given the absence of data, a tiered approach to the toxicological evaluation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is recommended. This workflow prioritizes in vitro and in silico methods in the early stages to guide further in vivo studies.

Caption: A tiered approach to the toxicological assessment of novel compounds.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic potential of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity screening) in appropriate media and conditions until approximately 80% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

While no direct toxicity data exists for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a comprehensive analysis of its structural analogues provides a solid foundation for a predictive toxicological assessment. The primary areas of concern for this class of compounds are neurotoxicity, hepatotoxicity, and to a lesser extent, cardiotoxicity. The presence of the m-tolyl group may influence its metabolic profile and cytotoxic potential.

For any further development of this compound, a systematic and tiered approach to safety assessment is imperative. The experimental workflow proposed in this guide, beginning with in silico and in vitro screening, will enable a data-driven evaluation of its toxicological liabilities. By proactively addressing these potential safety concerns, researchers and drug development professionals can make informed decisions and advance the development of this and other novel piperazine derivatives in a safe and responsible manner.

References

-

Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). Molecules, 19(8), 12344-12366. [Link]

-

Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). Toxicology in Vitro, 29(7), 1699-1707. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(3), 225-247. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Journal of Drug Delivery and Therapeutics, 9(6-s), 143-150. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. (2022). Archiv der Pharmazie. [Link]

-

Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. (2016). Archives of Toxicology, 90(12), 3045-3058. [Link]

-

In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. (2017). Archives of Toxicology, 91(3), 1413-1430. [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

-

1-(m-Tolyl)piperazine. PubChem. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). NeuroQuantology, 21(7), 1109-1117. [Link]

-

The hepatoprotective role of piperazine ferulate against cisplatin-induced hepatotoxicity in rats: insights into the Keap1/Nrf-2/HO-1 signaling and inflammatory pathways. (2025). Inflammopharmacology. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

-

The hepatoprotective role of piperazine ferulate against cisplatin-induced hepatotoxicity in rats: insights into the Keap1/Nrf-2/HO-1 signaling and inflammatory pathways. (2025). Inflammopharmacology. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). Iranian Journal of Pharmaceutical Research, 19(2), 241-253. [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (2012). Bioorganic & Medicinal Chemistry Letters, 22(20), 6490-6495. [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives. (2016). Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2023). Molecules, 28(13), 5084. [Link]

-

Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). (2008). Clinical Toxicology, 46(3), 261-264. [Link]

-

Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. (2005). Cole-Parmer. [Link]

-

Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. (2025). Journal of the Serbian Chemical Society. [Link]

-

1-Methyl-3-phenylpiperazine. PubChem. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

Receptor binding affinity predictions for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

An In-Depth Technical Guide to Predicting Receptor Binding Affinity for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

Foreword: A Strategic Approach to Affinity Prediction

In modern drug discovery, understanding the interaction between a small molecule and its protein target is paramount. The binding affinity—a measure of the strength of this interaction—is a critical determinant of a drug's potency, selectivity, and overall therapeutic potential.[1][2] This guide provides a comprehensive, technically-grounded framework for predicting the receptor binding affinity of the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. The structure of this molecule, featuring a piperazine ring, suggests a strong likelihood of interaction with G-protein coupled receptors (GPCRs), particularly aminergic receptors such as dopamine and serotonin subtypes, which are common targets for piperazine-containing compounds.[3][4]

Part I: In Silico Prediction – Building a Computational Hypothesis

The journey begins in the computational realm. In silico methods provide an invaluable first pass, allowing us to screen potential targets and predict binding modes rapidly and economically.[5] This phase is not about finding a definitive answer but about building a robust, data-driven hypothesis that will guide subsequent experimental work.

Target Identification and Structural Preparation

Given the arylpiperazine motif in 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, our primary targets of interest are the dopamine (D1-D5) and serotonin (5-HT) receptor families.[4][6] The first step is to obtain high-quality 3D structures of these receptors.

Protocol for Receptor Structure Preparation:

-

Structure Acquisition: Prioritize experimentally determined structures from the Protein Data Bank (PDB). For receptor subtypes without crystal or cryo-EM structures, homology models will be built using templates of closely related receptors (e.g., using the 5-HT1B or D2 receptor structures as templates).[6][7][8]

-

Structure Cleanup: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine, at a physiological pH. The structure is then subjected to a short energy minimization protocol to relieve any steric clashes.

Molecular Docking: A First Look at the "Handshake"

Molecular docking predicts the preferred orientation of our ligand within the receptor's binding site and provides a "docking score," a qualitative estimate of binding affinity.[9][10][11]